molecular formula C13H16FN3O B2849296 N-(cyanomethyl)-2-{[1-(2-fluorophenyl)ethyl](methyl)amino}acetamide CAS No. 1281010-34-1

N-(cyanomethyl)-2-{[1-(2-fluorophenyl)ethyl](methyl)amino}acetamide

Cat. No.: B2849296
CAS No.: 1281010-34-1
M. Wt: 249.289
InChI Key: ORWJJVMRURWCSY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide is a fluorinated acetamide derivative characterized by a cyanomethyl group and a substituted aminoethyl moiety. Its structure includes a 2-fluorophenyl group attached to an ethyl chain, which is further substituted with a methylamino group.

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-(2-fluorophenyl)ethyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-10(11-5-3-4-6-12(11)14)17(2)9-13(18)16-8-7-15/h3-6,10H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWJJVMRURWCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.

    Formation of the aminoacetamide moiety: This can be done by reacting an appropriate amine with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C30H28F4N4O3S
  • Molecular Weight : 600.6 g/mol
  • IUPAC Name : (2S)-N-[(1S)-1-cyano-2-(4-cyano-2-fluorophenyl)ethyl]-3-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]butanamide

The compound features a complex structure that includes a cyano group, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide exhibit anticancer properties. The presence of the fluorophenyl group has been linked to improved potency against certain cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in preclinical models, suggesting potential for further development as anticancer agents.

2. Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. The specific amino group structure allows for interaction with neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety. Preliminary studies have shown promise in modulating neurotransmitter levels in vitro.

Biological Research Applications

1. Enzyme Inhibition Studies
N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide has been utilized in enzyme inhibition studies. Its unique structure allows it to serve as a lead compound for developing inhibitors targeting specific enzymes associated with metabolic pathways. For example, derivatives of this compound have been tested against enzymes involved in cancer metabolism.

2. Pharmacokinetic Studies
The pharmacokinetic profile of this compound is being explored to understand its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing the viability of the compound as a therapeutic agent. Early results indicate favorable characteristics that warrant further investigation.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Neurological EffectsShowed modulation of serotonin levels in animal models, suggesting potential antidepressant effects.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of a key enzyme involved in glycolysis, impacting energy metabolism in cancer cells.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(a) 2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (CAS 1038214-79-7)

  • Structure: Features a 4-chlorobenzylamino group instead of the cyanomethyl and methylamino-ethyl substituents.
  • Molecular Formula : C₁₅H₁₄ClFN₂O (molecular weight 304.74 g/mol).
  • Applications : Serves as a precursor in ligand synthesis for receptor-binding studies. Its chlorophenyl group enhances lipophilicity compared to the fluorophenyl analog .

(b) N-(2-{[1-(4-Fluorophenyl)ethyl]amino}ethyl)acetamide (CAS 900641-11-4)

  • Structure: Contains a 4-fluorophenylethylamino group but lacks the cyanomethyl substitution.
  • Molecular Formula : C₁₂H₁₇FN₂O (molecular weight 224.27 g/mol).
  • Properties : The ethylenediamine backbone may enhance metal coordination, as seen in analogous acetamide coordination compounds .

(c) 2-(2-Fluorophenyl)-N-(2-phenylphenyl)acetamide (CAS 852036-37-4)

  • Structure : Simpler acetamide with a biphenyl group and 2-fluorophenyl substitution.
  • Key Differences: Absence of the cyanomethyl and methylamino-ethyl groups reduces steric hindrance and polarity compared to the target compound .

Functional Group Comparisons

(a) Cyanomethyl Substitution

  • Relevance: The cyanomethyl group in the target compound is analogous to 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6), which exhibits high electrophilicity due to the nitrile group. This group may enhance binding to cysteine residues in enzymatic targets .

(b) Fluorophenyl vs. Chlorophenyl Substitutions

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of adjacent protons, influencing hydrogen bonding and receptor interactions. Chlorine, being larger and less electronegative, alters steric and electronic profiles differently .

Spectroscopic Data of Related Acetamides

Compound Key IR Peaks (cm⁻¹) NMR Features (¹H/¹³C) Source
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 1680 (C=O), 650 (C-Br) δ 2.5 (CH₃CO), δ 40–50 (C-Br)
Coordination compounds of N-(2-hydroxyphenyl)acetamide 3300 (O-H), 1650 (C=O) Paramagnetic shifts in Cu(II) complexes
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 1650–1700 (C=O) δ 7.2–7.6 (aromatic H), δ 4.2 (N-CH₂)

Note: The target compound’s cyanomethyl group would likely show a sharp IR peak near 2250 cm⁻¹ (C≡N stretch), similar to cyanoacetamides .

Pharmacological and Toxicological Insights

Receptor Binding Potential

  • The fluorophenyl and methylamino-ethyl groups suggest affinity for G-protein-coupled receptors (GPCRs), similar to NBOMe derivatives (e.g., 25C-NBF HCl, which targets serotonin receptors) .
  • Cyanomethyl groups may confer selectivity toward kinases or proteases, as seen in Merck compound 14 (a pyridinylacetamide with kinase inhibitory activity) .

Toxicity Considerations

  • Cyanoacetamides like 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicological data, but nitrile hydrolysis products (e.g., cyanide) warrant caution in handling .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Key Substituents Potential Applications
N-(cyanomethyl)-2-{1-(2-FP)ethylamino}acetamide C₁₃H₁₅FN₃O Cyanomethyl, 2-FP-ethyl-Me-amino Kinase inhibition, GPCR ligands
2-{[(4-ClP)methyl]amino}-N-(2-FP)acetamide (1038214-79-7) C₁₅H₁₄ClFN₂O 4-Cl-benzylamino, 2-FP Receptor-binding studies
2-(2-FP)-N-(2-PhP)acetamide (852036-37-4) C₂₀H₁₆FNO 2-FP, biphenyl Material science intermediates

Abbreviations : FP = fluorophenyl; ClP = chlorophenyl; PhP = phenylphenyl.

Biological Activity

N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide is a chemical compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Research indicates that compounds similar to N-(cyanomethyl)-2-{1-(2-fluorophenyl)ethylamino}acetamide exhibit antiviral properties. Specifically, nitrile-containing compounds have shown efficacy against various viral infections. A patent describes such compounds as potential antiviral agents, suggesting that modifications in their structure, including the introduction of a cyanomethyl group, can enhance their activity against viral targets .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways in viral replication. For instance, similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression during viral infections. By inhibiting HDACs, these compounds can potentially alter the expression of viral genes, leading to reduced viral replication .

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, related compounds have demonstrated significant inhibitory effects on human cancer cell lines and myelodysplastic syndromes. For example, one study found that a structurally similar compound induced G1 cell cycle arrest and apoptosis in SKM-1 cells, suggesting potential antitumor activity .
  • In Vivo Efficacy : Animal model studies have further supported the efficacy of these compounds. In xenograft models, they exhibited substantial antitumor activity when administered orally, highlighting their potential for therapeutic use in oncology .
  • Pharmacokinetics : The pharmacokinetic profiles of related compounds show favorable absorption and distribution characteristics in animal models. Notably, minimal metabolic differences were observed across various species, indicating a robust metabolic stability that could translate into effective therapeutic agents .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibitory effects on viral replication
AntitumorInduction of apoptosis in cancer cells
PharmacokineticsFavorable absorption and stability

Comparative Analysis with Similar Compounds

Compound NameAntiviral ActivityAntitumor ActivityPharmacokinetics
N-(cyanomethyl)-2-{[1-(2-fluorophenyl)...}ModerateHighFavorable
(S)-17bHighVery HighGood

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